N-(1-Acetylpiperidin-4-yl)-N'-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea
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Description
N-(1-Acetylpiperidin-4-yl)-N’-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a piperidine ring, a thiazole ring, and a cycloheptyl group, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetylpiperidin-4-yl)-N’-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Derivative: Starting with piperidine, acetylation can be performed using acetic anhydride to obtain 1-acetylpiperidine.
Thiazole Ring Introduction: The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Urea Formation: The final step involves the reaction of the piperidine and thiazole derivatives with cycloheptyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of such compounds typically
Properties
CAS No. |
920278-62-2 |
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Molecular Formula |
C18H27ClN4O2S |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-(5-chloro-1,3-thiazol-2-yl)-1-cycloheptylurea |
InChI |
InChI=1S/C18H27ClN4O2S/c1-13(24)22-10-8-15(9-11-22)23(14-6-4-2-3-5-7-14)18(25)21-17-20-12-16(19)26-17/h12,14-15H,2-11H2,1H3,(H,20,21,25) |
InChI Key |
WVQNNDFKIMMFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N(C2CCCCCC2)C(=O)NC3=NC=C(S3)Cl |
Origin of Product |
United States |
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